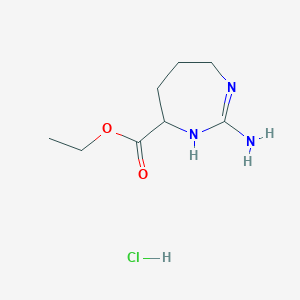
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an imino group, an ethyloxycarbonyl group, and a diazacycloheptane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazacycloheptane Ring: This step involves the cyclization of a suitable precursor to form the diazacycloheptane ring. The reaction conditions often include the use of a strong base and a suitable solvent.
Introduction of the Imino Group: The imino group is introduced through a reaction with an appropriate amine or imine precursor. This step may require the use of a dehydrating agent to facilitate the formation of the imino group.
Ethyloxycarbonylation: The ethyloxycarbonyl group is introduced through a reaction with ethyl chloroformate or a similar reagent. This step typically requires the use of a base to neutralize the hydrochloric acid formed during the reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group or the ethyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted diazacycloheptane derivatives.
Aplicaciones Científicas De Investigación
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological macromolecules, while the diazacycloheptane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine hydrochloride: A simpler amine compound with similar solubility properties.
Hydrochloric acid: A common reagent used in the formation of hydrochloride salts.
Protonitazene hydrochloride: A structurally related synthetic opioid.
Uniqueness
(-)-2-Imino-4-ethyloxycarbonyl-1,3-diazacycloheptane hydrochloride is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
25525-87-5 |
|---|---|
Fórmula molecular |
C8H16ClN3O2 |
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
ethyl 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepine-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c1-2-13-7(12)6-4-3-5-10-8(9)11-6;/h6H,2-5H2,1H3,(H3,9,10,11);1H |
Clave InChI |
JISGSYMKPLXNTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCCN=C(N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



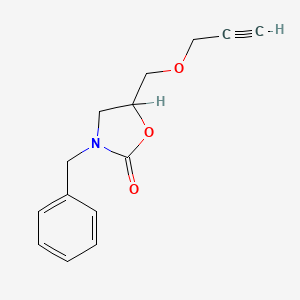


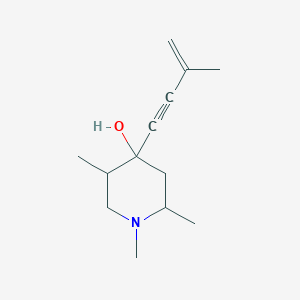
![5,5-Dimethyl-3,7-dioxabicyclo[7.2.2]trideca-1(11),9,12-triene-2,8-dione](/img/structure/B14701238.png)
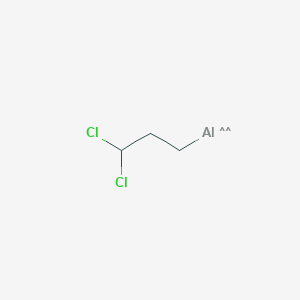

![N,N'-[(3,6-Dioxopiperazine-2,5-diyl)di(propane-3,1-diyl)]diacetamide](/img/structure/B14701257.png)
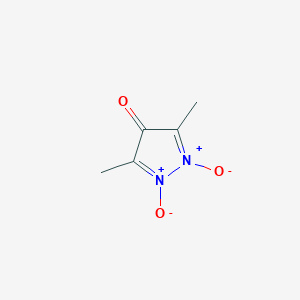

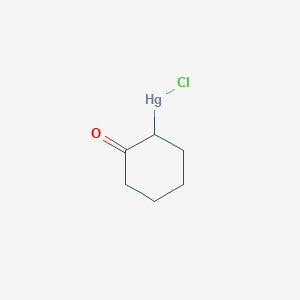
![3,7-Diazatricyclo[3.3.3.01,5]undecane-2,4,6,8-tetrone](/img/structure/B14701285.png)
![Bicyclo[3.3.1]nonane, 1-bromo-](/img/structure/B14701290.png)
